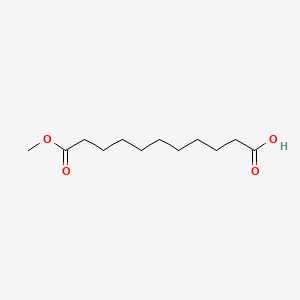

11-Methoxy-11-oxoundecanoic acid

Description

Significance in Contemporary Chemical Research

The contemporary significance of 11-methoxy-11-oxoundecanoic acid lies primarily in its role as a precursor and building block in the synthesis of a variety of specialized molecules. Its utility is demonstrated in several areas of chemical research, from bioactive molecules to polymer science.

One of the most notable recent applications of this compound is in the development of potential therapeutics. For instance, it has been utilized in the synthesis of small molecule modulators that target the spike protein of the SARS-CoV-2 virus. In a 2023 study published in ACS Central Science, researchers reported the synthesis of a compound, designated SPC-20, where this compound was reacted with 6-nitroindoline. chembk.com This highlights the compound's role in constructing novel molecular architectures for addressing critical health challenges.

Beyond medicinal chemistry, long-chain dicarboxylic acid monoesters like this compound are valuable in polymer and materials science. Dicarboxylic acids are fundamental monomers in the production of polyesters and polyamides. ijrpp.comnih.gov The monoester nature of this compound allows for the synthesis of polymers with specific end-groups, which can influence the material's properties and allow for further functionalization. While specific research detailing the use of this compound in polymers is not abundant, the broader class of dicarboxylic acid monoesters is recognized for its utility in creating polyester (B1180765) polyols and other specialty polymers. taylorandfrancis.com

Furthermore, this compound serves as an intermediate in the synthesis of other organic compounds. acs.org For example, it is a known precursor to Z-9-tetradecenal, a component of insect pheromones, suggesting its potential application in the development of environmentally benign pest control agents. acs.org The ability to selectively modify either the carboxylic acid or the ester group makes it a versatile tool for synthetic chemists. nih.gov

Historical Context of Related Fatty Acid Derivatives Research

The study of fatty acids and their derivatives has a rich history, evolving from basic soap-making to the synthesis of complex, biologically active molecules. Initially, research focused on the extraction and characterization of naturally occurring fatty acids from plant and animal sources. The development of organic chemistry in the 19th and 20th centuries paved the way for the systematic modification of these natural products.

The synthesis of dicarboxylic acids, the parent compounds of monoesters like this compound, became an important area of research. These compounds were initially explored for their potential in creating polymers like nylon. The ability to produce dicarboxylic acids of varying chain lengths allowed for the fine-tuning of polymer properties.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | wikipedia.org |

| Synonyms | Undecanedioic acid monomethyl ester, Methyl hydrogen hendecanedioate | acs.org |

| CAS Number | 3927-60-4 | wikipedia.org |

| Molecular Formula | C12H22O4 | wikipedia.org |

| Molecular Weight | 230.30 g/mol | wikipedia.org |

| Appearance | Solid | nih.gov |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

11-methoxy-11-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-16-12(15)10-8-6-4-2-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAELIPKEGUQPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284743 | |

| Record name | 11-Methoxy-11-oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3927-60-4 | |

| Record name | 3927-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Methoxy-11-oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways of 11 Methoxy 11 Oxoundecanoic Acid

Established Synthetic Routes and Mechanistic Considerations

The primary and most direct route to 11-methoxy-11-oxoundecanoic acid involves the selective mono-esterification of its parent dicarboxylic acid, undecanedioic acid.

Esterification-Based Syntheses from Dicarboxylic Acid Precursors

The synthesis of this compound from undecanedioic acid and methanol (B129727) is a classic example of Fischer-Speier esterification. wipo.int The main challenge in this synthesis is to achieve high selectivity for the monoester over the diester, dimethyl undecanedioate. google.com

Several catalytic systems have been developed to enhance the selective mono-esterification of dicarboxylic acids. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture, simplifying purification and enabling catalyst recycling.

One effective approach involves the use of bifunctional alumina (B75360) catalysts. nih.gov The selectivity of this process is attributed to a balanced acidity and basicity of the alumina surface, which preferentially activates one carboxylic acid group while the other remains unreacted. nih.gov Another strategy employs ion-exchange resins as catalysts. achemblock.com Strongly acidic ion-exchange resins have been shown to selectively catalyze the mono-esterification of dicarboxylic acids, with the reaction rate for the formation of the monoester being significantly higher than that for the diester. achemblock.com

The use of alumina as a solid support for the dicarboxylic acid substrate has also been demonstrated to be a highly selective method. nih.gov In this procedure, the dicarboxylic acid is adsorbed onto the alumina surface through one of its carboxyl groups. The unadsorbed carboxyl group is then selectively esterified using a methylating agent like diazomethane (B1218177) or dimethyl sulfate. nih.gov This method can lead to quantitative yields of the monomethyl ester. nih.gov

| Catalyst System | Precursor | Key Features | Reference |

| Bifunctional Alumina | Undecanedioic acid | Heterogeneous, balanced acidity/basicity for selectivity. | nih.gov |

| Ion-Exchange Resins | Undecanedioic acid | High reaction rate for monoester formation. | achemblock.com |

| Alumina Support | Undecanedioic acid | Adsorption of one carboxyl group allows for selective esterification of the other. | nih.gov |

Controlling reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of the diester byproduct. Key parameters that can be optimized include the molar ratio of reactants, reaction temperature, and reaction time.

In esterification reactions, using a specific molar ratio of the dicarboxylic acid to the alcohol is a common strategy to favor mono-esterification. However, this often results in a mixture of the starting material, monoester, and diester, requiring extensive purification.

A more sophisticated approach involves the use of activating agents. For instance, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be adapted for mono-esterification. wikipedia.org By carefully controlling the stoichiometry of the reagents, it is possible to selectively activate one carboxylic acid group.

Furthermore, transesterification reactions can be employed. wipo.intgoogle.com Starting from a dicarboxylic acid monoester with a different alcohol, the alkoxy group can be exchanged. This can be particularly useful for introducing specific functionalities or for producing optically active monoesters with minimal loss of optical purity. wipo.intgoogle.com

| Strategy | Description | Expected Outcome | Reference |

| Stoichiometric Control | Using a specific molar ratio of undecanedioic acid to methanol. | Enrichment of the monoester in the product mixture. | google.com |

| Activating Agents (e.g., DCC/DMAP) | Selective activation of one carboxylic acid group for esterification. | Higher selectivity and yield of the monoester. | wikipedia.org |

| Transesterification | Exchange of the alkoxy group of a different monoester with methanol. | Production of this compound from another monoester. | wipo.intgoogle.com |

Industrial-Scale Production Methods and Process Intensification

For the industrial production of this compound, continuous flow processes and process intensification strategies are highly desirable to improve efficiency and reduce costs. Reactive distillation, which combines chemical reaction and separation in a single unit, is a promising approach. nih.gov This can be particularly effective for esterification reactions where the removal of a byproduct, such as water, drives the reaction towards completion.

Biocatalysis offers a green and sustainable alternative for the production of dicarboxylic acid monoesters. Whole-cell biocatalytic systems using engineered microorganisms can combine ester biosynthesis with other reactions, such as ω-oxidation, to produce mono-esters of dicarboxylic acids directly from fatty acids. nih.gov While not yet specific to this compound, this technology holds significant potential for future industrial applications.

Process intensification can also be achieved through the use of emulsification to enhance the rate of esterification, especially in biphasic systems. rsc.org The increased interfacial area in an emulsion can significantly accelerate the reaction between the dicarboxylic acid and the alcohol.

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is characterized by the presence of two distinct functional groups: a carboxylic acid and a methyl ester. This allows for a range of selective chemical transformations.

Oxidation Reactions and Derived Carboxylic Acids

The free carboxylic acid end of this compound can undergo further reactions, while the ester group can be selectively hydrolyzed or transformed. A key transformation is the oxidation of the aliphatic chain.

The oxidative cleavage of the carbon-carbon bonds in the undecyl chain can lead to the formation of shorter-chain dicarboxylic acids or other functionalized molecules. mdpi.comlongdom.org While direct oxidation of the saturated alkane chain is challenging, the introduction of a double bond or a hydroxyl group can facilitate oxidative cleavage. For instance, if a derivative of this compound containing a double bond were synthesized, ozonolysis or oxidation with other strong oxidizing agents could cleave the molecule at the site of unsaturation, yielding smaller dicarboxylic acid fragments. mdpi.com

Furthermore, ω-oxidation, a biochemical pathway, can introduce a hydroxyl group at the terminal methyl group of the fatty acid chain, which can then be further oxidized to a carboxylic acid. nih.gov This would transform this compound into a tricarboxylic acid derivative. While this is a biological process, similar transformations can be mimicked using chemical catalysts.

| Reaction Type | Reagents/Conditions | Potential Products | Reference |

| Oxidative Cleavage (of unsaturated derivative) | Ozone, Potassium permanganate | Shorter-chain dicarboxylic acids | mdpi.comlongdom.org |

| ω-Oxidation (biocatalytic) | ω-hydroxylase enzymes | Hydroxylated and subsequently dicarboxylic acid derivatives | nih.gov |

Reduction Methodologies and Functional Group Interconversion

The selective transformation of one of the two distinct oxygen-containing functional groups in this compound is a key aspect of its synthetic utility. Methodologies for the selective reduction of the carboxylic acid moiety or the interconversion of the ester group are of particular importance.

Selective Reduction of the Carboxylic Acid:

A significant challenge in the chemistry of dicarboxylic acid monoesters is the selective reduction of the free carboxylic acid in the presence of the ester function. Standard reducing agents like lithium aluminum hydride (LiAlH₄) are generally too reactive and would reduce both functional groups. nih.gov However, borane-based reagents have demonstrated remarkable chemoselectivity for carboxylic acids over esters. nih.gov

Diborane (B₂H₆), typically used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS), is a premier reagent for this transformation. chemicalbook.com The higher reactivity of borane (B79455) towards a carboxylic acid is attributed to the initial formation of an acyloxyborane intermediate, which is more susceptible to reduction than the less electrophilic ester carbonyl. This allows for the selective conversion of the carboxylic acid group in this compound to a primary alcohol, yielding methyl 11-hydroxyundecanoate.

A study on the chemoselective reduction of carboxylic acids in the presence of other functionalities, including esters, highlighted a mild protocol using borane catalysis. hmdb.canih.govmdpi.com This method employs bench-stable reagents at ambient temperatures and demonstrates high tolerance for various functional groups. hmdb.canih.govmdpi.com

| Reagent System | Target Functional Group | Product | Key Features |

| Borane (BH₃•THF or BH₃•SMe₂) | Carboxylic Acid | Methyl 11-hydroxyundecanoate | High chemoselectivity for carboxylic acid over ester. nih.govchemicalbook.com |

Functional Group Interconversion: Hydrolysis of the Methyl Ester:

The conversion of the methyl ester group back to a carboxylic acid, yielding the parent undecanedioic acid, is a fundamental functional group interconversion. This hydrolysis can be achieved under either acidic or basic conditions.

Basic hydrolysis, often termed saponification, is typically carried out using an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), often in the presence of a co-solvent like methanol or tetrahydrofuran to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free dicarboxylic acid. The use of lithium hydroxide in a mixture of methanol and water is a common and efficient method for the hydrolysis of methyl esters.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the use of excess water drives the equilibrium towards the formation of the carboxylic acid and methanol.

| Reaction | Reagents | Product |

| Basic Hydrolysis (Saponification) | 1. LiOH (aq) or NaOH (aq) in MeOH/THF 2. H₃O⁺ | Undecanedioic acid |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.), heat | Undecanedioic acid |

Substitution Reactions Involving the Methoxy (B1213986) Moiety

The methoxy group of the ester functionality in this compound can be replaced by other alkoxy groups through a process known as transesterification. This reaction is valuable for modifying the properties of the ester, for instance, by introducing a longer alkyl chain.

Transesterification can be catalyzed by either acids or bases. In a base-catalyzed process, an alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester) is used. The reaction proceeds through a nucleophilic acyl substitution mechanism. To drive the equilibrium towards the desired product, the alcohol corresponding to the new ester group is often used as the solvent.

Acid-catalyzed transesterification typically employs a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a large excess of the desired alcohol. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the new alcohol.

The efficiency of transesterification can be influenced by the type of alcohol and catalyst used. For the synthesis of polyesters, this compound could potentially undergo polycondensation reactions, where the carboxylic acid of one monomer reacts with the alcohol derived from the reduction of another monomer, or through transesterification with a diol.

| Reaction Type | Catalyst | Reactant | Product |

| Base-Catalyzed Transesterification | NaOR' | R'OH | 11-(R'-oxy)-11-oxoundecanoic acid |

| Acid-Catalyzed Transesterification | H₂SO₄ | R'OH | 11-(R'-oxy)-11-oxoundecanoic acid |

Investigation of Specific Reaction Mechanisms and Intermediates

While specific mechanistic studies on this compound are not extensively documented in readily available literature, the reaction mechanisms can be inferred from well-established principles of organic chemistry for the respective functional groups.

Mechanism of Selective Borane Reduction: The selective reduction of the carboxylic acid with borane involves the initial formation of an acyloxyborane (R-COO-BH₂). This species is a better hydride acceptor than the ester. The borane then delivers a hydride to the activated carbonyl carbon. Subsequent steps involving further hydride transfers and hydrolysis of the resulting boron-oxygen intermediates lead to the final primary alcohol. The key intermediate is the initially formed acyloxyborane, which is significantly more reactive towards reduction than the unactivated ester carbonyl.

Mechanism of Ester Hydrolysis: Under basic conditions, the hydrolysis proceeds via a tetrahedral intermediate formed by the attack of a hydroxide ion on the ester carbonyl. This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group to form the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt.

In an acid-catalyzed mechanism, the carbonyl oxygen of the ester is first protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. A series of proton transfers follows, ultimately leading to the elimination of methanol and the formation of the protonated carboxylic acid, which then loses a proton to regenerate the catalyst and give the final product.

Mechanism of Transesterification: The mechanisms for transesterification are analogous to those of hydrolysis. In the base-catalyzed reaction, the incoming alkoxide (R'O⁻) acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then expels the original methoxide (CH₃O⁻) to form the new ester.

In the acid-catalyzed variant, the ester carbonyl is protonated, followed by nucleophilic attack from the new alcohol (R'OH). After proton transfers, methanol is eliminated as the leaving group, and deprotonation of the new ester carbonyl yields the final product.

Elucidation of Derivatives and Analogues of 11 Methoxy 11 Oxoundecanoic Acid: Synthesis and Structure Activity Relationships

Synthesis and Characterization of Structural Analogues

The generation of structural analogues of 11-methoxy-11-oxoundecanoic acid is crucial for understanding its chemical behavior and potential applications. This section explores the synthetic routes to key analogues, including those with hydroxy-oxo, keto-carboxylic, and methoxy-ketone functionalities.

Hydroxy-Oxo Undecanoic Acid Analogues

The introduction of hydroxyl and oxo groups into the undecanoic acid backbone can significantly alter its properties. A practical chemoenzymatic method has been developed for the synthesis of 11-hydroxyundecanoic acid from ricinoleic acid (12-hydroxyoleic acid). nih.gov This process utilizes recombinant Escherichia coli cells that express both an alcohol dehydrogenase and a Baeyer–Villiger monooxygenase. nih.gov The resulting 11-hydroxyundecanoic acid can then be transformed into other derivatives, including its oxidation to the corresponding 11-oxo-undecanoic acid under mild reaction conditions. nih.gov

Keto-Carboxylic Acid Derivatives

Keto-carboxylic acids are important synthetic intermediates and can be prepared through various methodologies. rug.nl One common approach involves the reaction of a Grignard reagent with a dialkyl oxalate (B1200264), followed by hydrolysis of the resulting ester to yield the free acid. google.com For instance, the synthesis of 7-chloro-2-oxoheptanoic acid has been achieved by reacting the single Grignard reagent of 1-bromo-5-chloro-pentane with diethyl oxalate, followed by hydrolysis. ucf.edu This two-step process is noted for its simplicity and gentle reaction conditions. ucf.edu Other methods for synthesizing α-keto acids include the acid-catalyzed hydrolysis of acyl cyanides and the oxidation of corresponding aldehydes. google.com These general strategies can be adapted for the synthesis of various keto-carboxylic acid derivatives of undecanoic acid.

Table 1: Synthetic Approaches to Keto-Carboxylic Acid Derivatives

| Method | Description | Key Reagents | Reference |

| Grignard Reaction | Reaction of a Grignard reagent with a dialkyl oxalate, followed by hydrolysis. | Grignard reagent, dialkyl oxalate | google.com |

| Acyl Cyanide Hydrolysis | Acid-catalyzed hydrolysis of acyl cyanides. | Acyl cyanide, acid catalyst | google.com |

| Oxidation | Oxidation of corresponding aldehydes or other suitable precursors. | Oxidizing agents (e.g., potassium permanganate, selenium dioxide) | rug.nl |

Methoxy-Ketone Substituted Analogues

The synthesis of analogues featuring both methoxy (B1213986) and ketone functionalities presents unique challenges. While specific synthetic routes for methoxy-ketone substituted undecanoic acids are not extensively documented, general methodologies for the formation of similar structures can be considered. For example, γ-methoxy carboxylic acids have been synthesized through the Lewis acid-induced addition of silylated nucleophiles to 5-methoxy-2(3H)-dihydrofuranones. rug.nl Another approach involves the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate. nih.gov Furthermore, a straightforward synthesis of 7α-methoxy-1-oxacephems from penicillins has been described, which involves intramolecular etherification as a key step. acs.org These methods highlight potential strategies for the introduction of methoxy and ketone groups onto a long-chain carboxylic acid backbone.

Exploration of Structure-Activity Relationships in Functional Derivatives

Understanding how modifications to the chemical structure of this compound and its analogues affect their biological and chemical properties is of paramount importance. This section examines the impact of aliphatic chain length and terminal functional group derivatization.

Impact of Aliphatic Chain Length Modifications on Biological Interactions

The length of the aliphatic chain in dicarboxylic acids plays a significant role in their physicochemical properties and biological interactions. Studies on a homologous series of saturated aliphatic dicarboxylic acids, including undecanedioic acid (C11), have revealed an even-odd alternation in properties such as melting points and glass transition temperatures when mixed with other compounds like lidocaine. nih.govnih.gov Specifically, odd-numbered dicarboxylic acids tend to have different crystalline packing and conformational flexibility compared to their even-numbered counterparts. nih.gov This can influence their intermolecular interactions and the stability of resulting complexes. nih.gov

Furthermore, the chain length of fatty acids has been shown to have distinct metabolic effects. For instance, ketogenic diets composed of long-chain fatty acids (≥ C12) versus medium-chain fatty acids (≤ C10) can induce different responses in cardiac tissue. nih.gov While medium-chain fatty acids like octanoate (B1194180) (C8) can increase the oxidation of branched-chain amino acids in skeletal muscle, long-chain fatty acids may lead to different metabolic reprogramming. nih.govpressbooks.pub These findings suggest that modifying the chain length of undecanoic acid derivatives could significantly alter their biological activity and metabolic fate.

Table 2: Influence of Aliphatic Chain Length on Properties of Dicarboxylic Acids

| Chain Length | Property Affected | Observation | Reference |

| C10 vs. C11 | Glass Transition Temperature (with Lidocaine) | C10 mixture has a higher Tg (-18 °C) than C11 (-25 °C), suggesting stronger interactions. | nih.gov |

| Odd vs. Even | Crystalline Structure | Odd-chain dicarboxylic acids often exhibit different polymorphic forms and twisted conformations. | nih.gov |

| Medium (≤C10) vs. Long (≥C12) | Cardiac Metabolism | Different compositions of fatty acids in ketogenic diets lead to distinct cardiac remodeling and metabolic profiles. | nih.gov |

Influence of Terminal Functional Group Derivatization on Chemical Properties

The introduction of different functional groups at the terminus of a carboxylic acid can profoundly influence its chemical reactivity and properties. rsc.org Functional groups direct and control organic reactions, and their presence can render an otherwise nonreactive alkyl chain susceptible to specific chemical transformations. rsc.org For example, a study on the thermal decomposition of carboxylic acids on copper surfaces revealed that the presence of terminal vinyl or alkynyl groups increases the amount of carbon deposited on the surface compared to their saturated counterparts. frontiersin.org This is attributed to the ability of these unsaturated functional groups to anchor to the surface, altering the decomposition pathway. frontiersin.org

The nature of the terminal functional group also dictates the types of reactions the molecule can undergo. For instance, a terminal hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, while a terminal amine can participate in amide bond formation. The introduction of a methoxy group, as in this compound, creates an ester functionality with its own characteristic reactivity, such as susceptibility to hydrolysis. The compatibility of various functional groups with specific reaction conditions is a critical consideration in synthetic chemistry. mdpi.com For example, in the context of amide bond cleavage, the presence of other functional groups can either be tolerated or can lead to unexpected side reactions. mdpi.com Therefore, the derivatization of the terminal functional group of undecanoic acid is a powerful tool for tuning its chemical properties for specific applications.

Table 3: Effect of Terminal Functional Groups on Chemical Properties

| Functional Group | Influence on Property/Reactivity | Example | Reference |

| Vinyl/Alkynyl | Thermal Decomposition | Increased carbon deposition on copper surfaces due to surface anchoring. | frontiersin.org |

| Hydroxyl | Reactivity | Can be oxidized to an aldehyde or carboxylic acid. | |

| Methoxy (as ester) | Reactivity | Susceptible to hydrolysis. | rsc.org |

| General | Reaction Control | Directs and controls the site and type of organic reactions. | rsc.org |

Advanced Spectroscopic and Chromatographic Characterization Techniques for 11 Methoxy 11 Oxoundecanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 11-Methoxy-11-oxoundecanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum, the protons of the long methylene (B1212753) chain are expected to appear as a complex multiplet in the region of 1.2-1.7 ppm. The protons alpha to the carboxylic acid group (at C2) and the ester group (at C10) would be deshielded and are predicted to resonate as triplets at approximately 2.35 ppm and 2.30 ppm, respectively. The most downfield non-exchangeable proton signal would be the singlet from the methoxy (B1213986) group (-OCH₃) of the methyl ester, anticipated around 3.67 ppm. The acidic proton of the carboxylic acid group (-COOH) would appear as a broad singlet at a chemical shift greater than 10 ppm, often between 10-12 ppm, and its position can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 175-180 ppm. The carbonyl carbon of the methyl ester would appear slightly upfield, around 174 ppm. The carbon of the methoxy group is predicted to be at approximately 51.5 ppm. The carbons of the long alkyl chain would resonate between 24 and 35 ppm, with the carbons alpha to the carbonyl groups (C2 and C10) appearing around 34 ppm and the other methylene carbons showing distinct signals based on their position relative to the functional groups.

A summary of the predicted NMR data is presented in the tables below.

¹H NMR Data for this compound (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.0-12.0 | br s | 1H | -COOH |

| 3.67 | s | 3H | -OCH₃ |

| 2.35 | t | 2H | -CH₂-COOH |

| 2.30 | t | 2H | -CH₂-COOCH₃ |

| 1.63 | m | 4H | -CH₂-CH₂-COOH, -CH₂-CH₂-COOCH₃ |

¹³C NMR Data for this compound (Predicted)

| Chemical Shift (ppm) | Assignment |

|---|---|

| 179.5 | -COOH |

| 174.2 | -COOCH₃ |

| 51.5 | -OCH₃ |

| 34.1 | C2 |

| 34.0 | C10 |

| 29.4 | C4, C5, C6, C7, C8 |

| 29.1 | C3, C9 |

| 24.9 | - |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to obtain structural information through the analysis of its fragmentation patterns. For a molecule with the chemical formula C₁₂H₂₂O₄, the expected molecular weight is approximately 230.3 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as its protonated molecule [M+H]⁺ at m/z 231.3 or as adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺ at m/z 253.3. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 229.3.

Electron ionization (EI) mass spectrometry would lead to more extensive fragmentation. The molecular ion peak [M]⁺ at m/z 230 may be observed, though it might be weak. Characteristic fragmentation of long-chain fatty acid methyl esters includes a prominent peak at m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester group. researchgate.net Another significant fragment for methyl esters is often seen at m/z 87. researchgate.net The loss of the methoxy group (-OCH₃) would result in a fragment at m/z 199. The fragmentation of the dicarboxylic acid end could involve the loss of a water molecule (H₂O) or the entire carboxyl group (-COOH). The complex fragmentation pattern provides a fingerprint for the molecule and helps to confirm its structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Byproduct Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for identifying and quantifying any byproducts from its synthesis.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of fatty acids and their derivatives. nih.govoup.comoup.com A typical RP-HPLC method for this compound would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape.

A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for separating the target compound from more or less polar impurities. Detection can be achieved using a UV detector if the compound has a chromophore, although fatty acids themselves have poor UV absorbance at higher wavelengths. aocs.org More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both high sensitivity and structural information for peak identification. nih.govoup.com

A representative HPLC method is detailed in the table below.

Representative RP-HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | ELSD or MS |

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Analysis

X-ray Diffraction (XRD) is a powerful technique for investigating the solid-state properties of this compound, including its crystalline structure and the potential for polymorphism. As a long-chain molecule with polar functional groups at both ends, it is expected to exhibit a high degree of crystallinity.

The XRD pattern of a powdered sample would reveal information about the packing of the molecules in the crystal lattice. The positions and intensities of the diffraction peaks are characteristic of a specific crystalline form. Long-chain carboxylic acids and their esters are known to exhibit polymorphism, meaning they can exist in different crystalline structures depending on the conditions of crystallization, such as the solvent used and the rate of cooling. Each polymorph would have a unique XRD pattern and distinct physical properties, such as melting point and solubility. The study of polymorphism is critical in pharmaceutical and material sciences, as different polymorphic forms can have different bioavailability and stability.

Integrated Analytical Approaches for Characterization in Complex Matrices

In many applications, such as in metabolomics or in the analysis of industrial formulations, this compound may be present in a complex matrix. In such cases, a single analytical technique may not be sufficient for its unambiguous identification and quantification. Therefore, integrated analytical approaches are often employed.

A common strategy involves the use of a hyphenated technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net For GC-MS analysis, the carboxylic acid group of this compound would typically be derivatized, for example, by silylation, to increase its volatility. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass and fragmentation data for each separated component, allowing for confident identification.

LC-MS, particularly with tandem mass spectrometry (MS/MS), is another powerful integrated approach. nih.govgoogle.com The liquid chromatograph provides separation based on polarity, and the tandem mass spectrometer can be set to selectively monitor for the parent and characteristic fragment ions of this compound, providing high selectivity and sensitivity even in the presence of interfering substances. These integrated methods are essential for the reliable analysis of this compound in challenging sample matrices. researchgate.net

Computational Chemistry and Modeling Approaches in 11 Methoxy 11 Oxoundecanoic Acid Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial for understanding the potential biological activity of a compound by modeling its interaction with a specific protein target at the atomic level.

In the context of 11-Methoxy-11-oxoundecanoic acid, molecular docking studies would be employed to predict how this molecule fits into the binding site of a hypothetical target protein. The process involves generating a multitude of possible binding poses and scoring them based on various factors, such as electrostatic and van der Waals interactions. The resulting docking score provides an estimate of the binding affinity. For instance, researchers might investigate its potential as an inhibitor for an enzyme implicated in a disease. The docking simulation would reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the methoxycarbonyl or carboxylic acid groups of the ligand and the amino acid residues in the protein's active site. This information is fundamental for structure-activity relationship (SAR) studies and for optimizing the compound's structure to enhance its binding potency.

Illustrative Docking Results for this compound with a Hypothetical Target

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Enzyme X | -6.8 | Arg122, Ser245 | Hydrogen Bond with Carboxylic Acid |

| Receptor Y | -5.4 | Leu89, Val150 | Hydrophobic Interaction with Alkyl Chain |

| Enzyme Z | -7.2 | Asn310, Gln178 | Hydrogen Bond with Methoxycarbonyl Group |

Virtual Screening Methodologies in Compound Discovery

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This method can be seen as a "digital" or "in silico" version of high-throughput screening. When applied to research involving this compound, virtual screening could be used to explore derivatives or analogs of the compound to find molecules with improved activity.

The process would start with a validated 3D structure of a target protein. A large virtual library, which could contain thousands to millions of compounds including structural variations of this compound (e.g., different chain lengths, alternative functional groups), is then computationally docked against the target's binding site. The compounds are ranked based on their predicted binding affinity or other scoring functions. The top-ranked compounds, or "hits," are then selected for further experimental testing. This methodology massively expands the chemical space that can be explored at a reasonable computational cost, increasing the probability of discovering novel and potent lead compounds. nih.gov

Molecular Mechanics and Dynamics Simulations (e.g., MM-GB/SA Refinement)

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This provides a more realistic representation of the biological system. Following docking, the most promising poses of this compound within its target can be subjected to MD simulations to assess the stability of the binding mode.

To further refine the binding energy prediction, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.gov MM/GBSA is a popular post-processing technique that calculates the binding free energy from the snapshots of an MD simulation. nih.govnih.gov It combines molecular mechanics energy terms with continuum solvation models to estimate the energy difference between the bound and unbound states. nih.govnih.gov This approach provides a more accurate estimation of binding affinity than docking scores alone and can decompose the total binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation energy). nih.gov Such detailed energetic analysis is invaluable for understanding the driving forces behind the binding of this compound and for guiding lead optimization. rsc.org

Illustrative MM/GBSA Binding Free Energy Decomposition (kcal/mol)

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -35.2 |

| Electrostatic Energy (ΔE_elec) | -18.5 |

| Polar Solvation Energy (ΔG_GB) | +30.8 |

| Nonpolar Solvation Energy (ΔG_SA) | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -27.0 |

Prediction and Validation of Chemical Reaction Pathways through Computational Methods

Computational chemistry is not only for studying molecular interactions but also for designing how to make them. The prediction of chemical reaction pathways is a complex area where computational methods can significantly aid synthetic chemists. For a molecule like this compound, computational tools can help design and validate potential synthetic routes.

One major approach is retrosynthetic analysis, where the target molecule is recursively broken down into simpler, commercially available precursors. nih.gov Modern methods employ deep learning and neural machine translation models, treating chemical reactions like a language to be translated from product to reactants. nih.govchemrxiv.org These algorithms are trained on vast databases of known chemical reactions to predict plausible disconnections and suggest reagents for each synthetic step. nih.govresearchgate.net For this compound, such a program could suggest a route starting from, for example, 1,10-decanediol (B1670011) or undecylenic acid, predicting the necessary oxidation and esterification steps. These data-driven methods can propose both conventional and novel synthetic pathways, which can then be evaluated for feasibility in the laboratory. nih.gov

Conformational Analysis and Energetic Landscapes

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Flexible molecules like this compound, with its long alkyl chain, can adopt a multitude of conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. nih.gov

Computational methods can systematically explore the conformational space of this compound to generate an energetic landscape. This landscape maps the potential energy of the molecule as a function of its geometry (e.g., torsion angles along the carbon backbone). The analysis identifies low-energy, stable conformations (global and local minima) as well as the energy barriers to transition between them. Understanding the preferred conformations is critical, as the molecule must adopt a specific shape—the "bioactive conformation"—to fit into the binding site of a biological target. This information complements docking and MD studies by providing insight into the molecule's intrinsic flexibility and the energetic cost of adopting the conformation required for binding.

Research Applications in Organic Synthesis and Materials Science Utilizing 11 Methoxy 11 Oxoundecanoic Acid

Role as a Key Intermediate in Complex Organic Molecule Synthesis

11-Methoxy-11-oxoundecanoic acid serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules, most notably in the preparation of insect pheromones. The long carbon chain of the molecule is a key structural feature of many pheromones, and the differential reactivity of the terminal functional groups allows for the stepwise construction of the target molecule.

A significant application of this compound, also known by its synonym methylhydrogenhendecanedioate, is in the synthesis of (Z)-9-tetradecenal. google.com This compound is a component of the sex pheromone of several moth species. The synthesis is a multi-step process that leverages the structure of the starting monoester to achieve the desired final product. google.com The sequence of reactions highlights the utility of this compound as a foundational element in building the carbon backbone and introducing the necessary functional groups for biological activity.

The general strategy often involves the selective reduction of the carboxylic acid moiety, followed by chain extension or functional group manipulation at the ester terminus, or vice versa. The long undecane (B72203) chain provides the necessary length for the pheromone's structure, while the two functional groups offer handles for a variety of chemical transformations.

Applications as a Building Block in Polymer Chemistry and Advanced Materials

The structure of this compound, with a carboxylic acid at one end and an ester at the other, makes it a prime candidate for use as a monomer in the synthesis of polyesters and polyamides. These polymers, particularly those derived from long-chain monomers, can exhibit unique thermal and mechanical properties.

While direct polymerization of this compound is not widely documented, its close structural relationship to other important polymer precursors, such as 11-aminoundecanoic acid, underscores its potential in this area. mdpi.comresearchgate.netgoogle.comresearchgate.net 11-aminoundecanoic acid is the monomer for Nylon-11, a high-performance polyamide with a wide range of industrial applications. mdpi.comresearchgate.netgoogle.comresearchgate.net The synthesis of 11-aminoundecanoic acid often starts from castor oil, and various synthetic routes can involve intermediates that are structurally analogous to this compound. mdpi.comresearchgate.net

The presence of both a carboxylic acid and an ester group allows for the formation of polyesters through polycondensation reactions. The carboxylic acid of one monomer can react with the alcohol derived from the reduction of the ester group of another monomer. Alternatively, the methyl ester can be hydrolyzed to the diacid, or the carboxylic acid can be converted to another functional group, such as an amine, to create a variety of polymer structures. The long, flexible undecane chain between the functional groups can impart desirable properties to the resulting polymer, such as a lower glass transition temperature and increased toughness.

A series of dimer acid-modified polyamide 11 copolymers have been synthesized via melt polycondensation using 11-aminoundecanoic acid, demonstrating the versatility of long-chain monomers in creating polymers with tailored properties. researchgate.net Given the structural similarities, this compound represents a promising, yet to be fully explored, building block for the creation of novel polyesters and other advanced materials.

Development of Novel Synthetic Routes to Related Long-Chain Compounds

This compound and its derivatives are instrumental in the development of new synthetic methodologies for accessing a range of long-chain bifunctional compounds. These methods are often aimed at improving efficiency, reducing environmental impact, and utilizing renewable feedstocks.

Patents have described methods for the synthesis of long-chain diacids and diesters from natural fatty acids. google.comgoogle.com These processes often involve metathesis reactions to either cleave or construct long carbon chains, followed by functional group transformations. For instance, a method for synthesizing diacids involves the conversion of a natural fatty acid to a ω-mono-unsaturated fatty acid, followed by a metathesis reaction to form a long-chain unsaturated diacid, which is then hydrogenated. google.com While not directly starting from this compound, these innovative routes highlight the ongoing research into the efficient production of the very class of long-chain bifunctional molecules to which it belongs.

The conversion of a compound like this compound into other valuable long-chain compounds is an area of active research. For example, the synthesis of 11-aminoundecanoic acid, the monomer for Nylon-11, has been achieved from 12-oxododecanoic acid oxime, which is structurally related to derivatives of undecanedioic acid. google.com This demonstrates the potential for converting one long-chain functionalized molecule into another with different, yet valuable, properties.

The development of these novel synthetic routes is crucial for expanding the toolbox of organic chemists and for providing more sustainable pathways to important chemical products. The unique structure of this compound makes it an ideal substrate for exploring and optimizing such transformations.

Biological and Biomedical Research Applications of 11 Methoxy 11 Oxoundecanoic Acid and Its Analogues

Investigation of Molecular Target Interactions

11-Methoxy-11-oxoundecanoic acid, a specialized organic compound with a methoxy (B1213986) and a ketone functional group, serves as a valuable intermediate in biochemical and pharmaceutical research. musechem.com Its structure, featuring a long aliphatic chain characteristic of a fatty acid, makes it a candidate for investigating interactions with molecular targets that recognize lipid molecules. A significant area of such research involves the allosteric modulation of viral proteins. For instance, the spike protein of SARS-CoV-2, the virus responsible for COVID-19, contains a fatty acid (FA) binding site located at the interface between two receptor-binding domains (RBDs). elifesciences.orgbiorxiv.org This site can bind free fatty acids, and understanding these interactions is crucial for developing new therapeutic strategies. biorxiv.orgnih.gov The binding of a fatty acid to this site can allosterically modulate the protein's behavior and structure. elifesciences.org Given its lipid-like structure, this compound and its analogues are suitable for studies exploring such molecular interactions, particularly in the development of lipid-related derivatives designed to target these pockets. musechem.com

Enzymatic Metabolism Studies (e.g., Fatty Acid Synthase, Acyl-CoA Oxidase)

The versatile structure of this compound makes it a compound of interest for enzymatic metabolism studies. musechem.com A key enzyme in lipid metabolism is Fatty Acid Synthase (FASN), a cytosolic enzyme that catalyzes the synthesis of palmitic acid from acetyl-CoA and malonyl-CoA. nih.gov FASN is a large, homodimeric protein with multiple enzymatic domains that work in a coordinated fashion. sagimet.com It is overexpressed in many cancer types, making it a significant target in oncology. nih.govsagimet.com Another system for fatty acid synthesis exists within the mitochondria (mtFAS), which is genetically distinct from the cytoplasmic pathway and is crucial for coordinating oxidative metabolism. elifesciences.org Enzymes like Acyl-CoA oxidase are also central to fatty acid metabolism. Given that this compound is a modified fatty acid, it can be used in enzymatic assays to explore its potential as a substrate, inhibitor, or modulator of these key enzymes, providing insights into metabolic pathways and their regulation. musechem.com

Exploration of Potential Biological Activities

As an intermediate in the synthesis of bioactive molecules, this compound is a foundational compound for exploring a range of potential biological activities. musechem.com A primary example of such activity is the modulation of viral proteins. Research has shown that the trimeric spike protein, which is essential for the SARS-CoV-2 lifecycle, contains an allosteric fatty acid binding site. biorxiv.orgnih.gov The binding of molecules like linoleic acid to this site can lock the spike protein in a closed, non-infectious conformation, thereby reducing viral infectivity. bris.ac.uk This allosteric site is connected to functionally important regions of the protein, including the receptor-binding motif and the N-terminal domain. biorxiv.orgelifesciences.org The ability of fatty acids to induce these conformational changes highlights a significant potential biological activity. Therefore, derivatives of this compound can be synthesized and screened for similar or enhanced modulatory effects on viral targets. musechem.com

Role in Drug Discovery and Therapeutic Development

This compound plays a role in drug discovery and therapeutic development, primarily by serving as a versatile chemical intermediate. musechem.com Its stability and reactivity allow for broad applicability in creating novel compounds for scientific investigation. musechem.com A prominent area of its application is in the development of therapies targeting viral infections.

Modulators of Viral Proteins (e.g., SARS-CoV-2 Spike Protein)

A key application in drug discovery is the development of small molecules that can modulate the function of viral proteins. The SARS-CoV-2 spike protein has been identified as a critical target. nih.gov This protein contains a functionally important fatty acid (FA) binding site, which is also found in other coronaviruses like SARS-CoV and MERS-CoV. bris.ac.uk This site acts as an allosteric switch; when occupied by a fatty acid, it stabilizes the spike protein in a "locked," less infectious state. bris.ac.uk This mechanism presents an alternative therapeutic strategy for COVID-19. biorxiv.org The exploration of how different fatty acids and small molecules interact with this site could lead to the development of potent antiviral agents. biorxiv.orgbris.ac.uk

Allosteric Modulation of Protein Conformations

The FA binding site on the SARS-CoV-2 spike protein is a prime example of an allosteric site, where binding of a molecule influences the protein's activity at a distant location. nih.gov The binding of a fatty acid, such as linoleic acid, at the interface between neighboring RBDs induces conformational changes that lock the spike in a closed state. elifesciences.org This allosteric effect is complex, with communication pathways connecting the FA site to functionally critical regions, some over 40 Å away. biorxiv.org These regions include the receptor-binding motif that engages with the human ACE2 receptor, an antigenic supersite, and the furin cleavage site. biorxiv.orgelifesciences.org Dynamical nonequilibrium molecular dynamics (D-NEMD) simulations have been used to map these allosteric networks and have shown that different SARS-CoV-2 variants, such as Alpha and Omicron, exhibit significantly different responses to fatty acid binding, which may affect their transmissibility and virulence. bris.ac.uk

Binding Affinity Studies (e.g., Surface Plasmon Resonance Assays)

To quantify the interaction between a potential drug candidate and its target protein, binding affinity studies are essential. Surface Plasmon Resonance (SPR) is a powerful and widely used technique for this purpose. nih.gov SPR detects changes in the refractive index at the surface of a sensor chip where a ligand (e.g., the spike protein) is immobilized, allowing for real-time measurement of binding with an analyte (e.g., a fatty acid derivative). nih.govnih.gov This method can be used to determine key kinetic parameters, such as the dissociation constant (K D ), which indicates the strength of the binding interaction. dntb.gov.ua For example, SPR has been extensively used to characterize the binding affinity of the spike protein's RBD to the human ACE2 receptor, which is a critical step for viral entry. nih.govnih.govnih.gov Similarly, SPR assays would be the standard method to measure the binding affinity of this compound and its analogues to the allosteric FA binding site on the spike protein, providing crucial data for structure-activity relationship studies in drug development. bris.ac.uknih.gov

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 3927-60-4 | sigmaaldrich.combldpharm.comachemblock.com |

| Molecular Formula | C₁₂H₂₂O₄ | sigmaaldrich.combldpharm.comachemblock.com |

| Molecular Weight | 230.30 g/mol | bldpharm.com |

| IUPAC Name | This compound | sigmaaldrich.comachemblock.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% - 97% | sigmaaldrich.comachemblock.com |

Table 2: Research Findings on Fatty Acid Modulation of SARS-CoV-2 Spike Protein

| Finding | Method/Technique | Significance | Reference(s) |

| Identification of an allosteric fatty acid (FA) binding site. | Structural Biology (Cryo-EM) | Reveals a druggable pocket on the spike protein. | biorxiv.orgnih.govbris.ac.uk |

| Binding of linoleic acid locks the spike in a non-infectious, closed conformation. | Structural and Functional Assays | Demonstrates a mechanism to reduce viral infectivity. | elifesciences.orgbris.ac.uk |

| Allosteric networks connect the FA site to distant functional regions (RBD, NTD, furin site). | Dynamical Nonequilibrium Molecular Dynamics (D-NEMD) Simulations | Explains how binding at one site can control the entire protein's function. | biorxiv.orgelifesciences.org |

| Spike protein variants (Alpha, Omicron) show different allosteric responses to FA binding. | D-NEMD Simulations | Suggests a role for the FA site in viral evolution and transmissibility. | bris.ac.uk |

| Binding affinity of spike protein to ACE2 receptor measured. | Surface Plasmon Resonance (SPR) | Quantifies the critical virus-host interaction. | nih.govdntb.gov.uanih.gov |

Cryogenic Electron Microscopy (Cryo-EM) for Ligand-Bound Structures

Cryogenic electron microscopy (Cryo-EM) has become a revolutionary tool in structural biology, enabling the determination of high-resolution structures of biological macromolecules in their near-native states. portlandpress.comnih.gov This technique is particularly powerful for visualizing large, complex assemblies and membrane proteins that are often difficult to crystallize for X-ray crystallography. portlandpress.comcreative-diagnostics.com In the context of drug discovery, Cryo-EM provides invaluable insights into how small-molecule ligands, including complex therapeutic agents, bind to their protein targets. nih.govnih.gov

While this compound itself is not the primary subject of Cryo-EM studies, its importance lies in its role as a fundamental building block for larger, more complex molecules that are analyzed by this method. Specifically, it serves as a versatile linker in the creation of heterobifunctional molecules like PROTACs (see Section 7.4.3). The structural determination of a protein-PROTAC-E3 ligase ternary complex is a challenging yet crucial goal in medicinal chemistry. Cryo-EM is uniquely suited to tackle such large, dynamic complexes. nih.gov

By analyzing the Cryo-EM map of a ligand-bound protein, researchers can visualize the precise binding pocket and the interactions between the small molecule and amino acid residues. creative-diagnostics.comschrodinger.com This allows for structure-based drug design (SBDD), where the ligand's structure can be iteratively optimized to improve affinity and selectivity. creative-diagnostics.comnih.gov For a PROTAC containing a linker derived from this compound, a high-resolution Cryo-EM structure would reveal the conformation of the linker and how it orients the two ends of the molecule to facilitate the crucial protein-protein interaction. Recent advancements have pushed the capabilities of Cryo-EM to resolve structures of even small protein-ligand complexes, demonstrating its growing power and applicability in drug screening and design. elifesciences.orgbiorxiv.orgbiorxiv.orgsciety.org

Precursor for Advanced Pharmaceutical Syntheses

This compound is a valuable bifunctional molecule used as an intermediate or precursor in the synthesis of more complex pharmaceutical agents. Its chemical structure, featuring a carboxylic acid at one end of an eleven-carbon chain and a methyl ester at the other, allows for selective and sequential chemical modifications. This differential reactivity is key to its utility in multi-step organic synthesis.

The carboxylic acid group can be readily activated and coupled with amines or alcohols to form amide or ester bonds, respectively. This is a common strategy for attaching the linker to a "warhead" that binds a target protein. The methyl ester group, being less reactive, effectively "protects" the other end of the molecule during this initial reaction. Subsequently, the ester can be hydrolyzed under controlled conditions (typically basic or acidic) to reveal a free carboxylic acid. This newly deprotected end can then be coupled to another molecule, such as an E3 ligase ligand in the synthesis of a PROTAC.

This stepwise approach is fundamental in the construction of heterobifunctional molecules where precise control over connectivity is required. The long, flexible eleven-carbon aliphatic chain provided by the undecanoic acid backbone is a common feature in linkers, allowing for the necessary distance and conformational freedom for the two ends of the final molecule to bind their respective protein targets simultaneously. Analogues of this compound, such as 11-aminoundecanoic acid, provide alternative reactive handles (an amine instead of a carboxylic acid) for different coupling strategies. medchemexpress.com

Design of Heterobifunctional Degraders and Related Compounds

One of the most significant applications of this compound is in the design and synthesis of heterobifunctional degraders, most notably Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific disease-causing proteins.

A PROTAC molecule is composed of three key parts, as detailed in the table below.

| Component | Function | Example Moiety |

| Warhead | Binds to the target Protein of Interest (POI). | A ligand for a kinase, receptor, etc. |

| Linker | Connects the warhead to the E3 ligase ligand, influencing solubility, permeability, and ternary complex stability. | Alkyl chains, PEG chains, etc. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | Thalidomide, Pomalidomide |

Table 1: Components of a Heterobifunctional PROTAC Degrader.

This compound is an ideal precursor for the linker component. glpbio.com The length and chemical nature of the linker are critical for a PROTAC's efficacy, as they dictate the geometry of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein. medchemexpress.com Alkyl chains, such as the one in this compound, are frequently used as PROTAC linkers. medchemexpress.commedchemexpress.comglpbio.com The flexibility and length of the undecanoic chain can span the distance between the binding sites on the target protein and the E3 ligase. Researchers often synthesize a library of PROTACs with varying linker lengths to find the optimal spacing for effective degradation. jenkemusa.com

Implications in Lipid Metabolism Research

This compound is a derivative of a long-chain dicarboxylic acid. Dicarboxylic acids (DCAs) are metabolic products of fatty acid ω-oxidation, an alternative pathway to the more common β-oxidation. nih.gov While ω-oxidation is typically a minor pathway, it becomes more significant when the mitochondrial β-oxidation pathway is overloaded or impaired, such as in states of high lipid influx or certain metabolic diseases. nih.gov

The resulting DCAs are primarily metabolized in peroxisomes. nih.gov Research into DCA metabolism provides insights into cellular strategies for managing lipid overload and energy stress. Compounds like this compound can serve as valuable research tools in this field. As a mono-esterified DCA, it can be used to study the enzymatic processes involved in DCA activation and transport across cellular membranes. Its structure prevents it from being processed identically to a natural DCA, allowing it to act as a probe or inhibitor in studies of peroxisomal β-oxidation.

Recent studies have highlighted the potential therapeutic effects of dietary DCAs. For instance, feeding mice the 12-carbon dodecanedioic acid (DC12) was shown to increase metabolic rate, reduce body fat, and improve glucose tolerance, as these DCAs serve as a non-storable, alternative energy source. jci.orgresearchgate.netjci.org This suggests that DCAs and their derivatives could be explored for managing obesity and related metabolic disorders. jci.orgjci.org The study of how modified DCAs like this compound are metabolized can contribute to a deeper understanding of these alternative metabolic pathways and their therapeutic potential. nih.gov

Natural Occurrence and Role in Phytochemistry and Metabolomics Research

Isolation and Identification from Natural Sources (e.g., Radix Ranunculi ternati)

Based on current scientific literature, there is no direct evidence to confirm the isolation of 11-Methoxy-11-oxoundecanoic acid from natural sources, including the roots of Ranunculus ternatus (Radix Ranunculi ternati). Phytochemical investigations of Radix Ranunculi ternati have identified a variety of other chemical constituents, such as glycosides, organic acids, esters, sterols, flavonoids, alkaloids, and volatile oils. However, this compound is not among the compounds reported in these studies.

While the specific compound has not been identified from this plant, the presence of other organic acids and esters in Radix Ranunculi ternati suggests a metabolic machinery capable of producing diverse aliphatic compounds. Further research may yet uncover the presence of this compound or its close derivatives in this or other plant species.

Biosynthetic Pathways of Naturally Occurring Analogues

While the direct biosynthetic pathway for this compound is not detailed in the context of plant biochemistry, the formation of its structural analogues, specifically long-chain α,ω-dicarboxylic acids, is well-documented. aocs.org These pathways provide a framework for understanding how such molecules could be synthesized in nature.

The biosynthesis of long-chain dicarboxylic acids in plants typically begins with common C16 and C18 cellular fatty acids. aocs.org These precursor molecules undergo a series of enzymatic modifications to produce the final dicarboxylic acid products. Two primary pathways have been proposed for the synthesis of dicarboxylic acids in plants:

CYP-Mediated Oxidation: This pathway involves cytochrome P450 (CYP) enzymes, particularly from the CYP86 and CYP94 subfamilies. aocs.org These enzymes catalyze the ω-oxidation of fatty acids, where the terminal methyl group is hydroxylated to form an ω-hydroxy fatty acid. aocs.org Subsequent oxidation steps, also potentially mediated by CYP enzymes or other dehydrogenases, convert the hydroxyl group into a carboxylic acid, resulting in a dicarboxylic acid. aocs.org

Dehydrogenase-Mediated Oxidation: An alternative route involves the sequential action of two different dehydrogenases. Following the initial ω-hydroxylation of the fatty acid, an alcohol dehydrogenase oxidizes the ω-hydroxy fatty acid to an ω-oxo fatty acid. Subsequently, an aldehyde dehydrogenase catalyzes the oxidation of the aldehyde group to a carboxylic acid, yielding the final α,ω-dicarboxylic acid. aocs.org

In some organisms, very-long-chain fatty acids (VLCFAs) serve as precursors for the synthesis of long-chain dicarboxylic acids. nih.govnih.gov The elongation of C16 and C18 fatty acids is carried out by fatty acid elongation (FAE) complexes located in the endoplasmic reticulum. nih.gov The resulting VLCFAs can then be modified through the aforementioned oxidation pathways to produce very-long-chain dicarboxylic acids, which are known components of plant polyesters like suberin. nih.govmdpi.com

The formation of the methyl ester group, as seen in this compound, could occur through the action of a methyltransferase enzyme, which would utilize a methyl donor such as S-adenosyl-L-methionine to esterify one of the carboxyl groups of the parent dicarboxylic acid.

Table 1: Key Enzymes in the Biosynthesis of Dicarboxylic Acid Analogues

| Enzyme Class | Function | Precursor | Product |

|---|---|---|---|

| Cytochrome P450 (CYP) Monooxygenases | ω-hydroxylation | Fatty Acid | ω-hydroxy Fatty Acid |

| Alcohol Dehydrogenases | Oxidation of alcohol to aldehyde | ω-hydroxy Fatty Acid | ω-oxo Fatty Acid |

| Aldehyde Dehydrogenases | Oxidation of aldehyde to carboxylic acid | ω-oxo Fatty Acid | α,ω-dicarboxylic Acid |

| Fatty Acid Elongation (FAE) Complexes | Chain elongation | C16/C18 Fatty Acyl-CoAs | Very-Long-Chain Acyl-CoAs |

| Methyltransferases | Methyl ester formation | Dicarboxylic Acid | Dicarboxylic Acid Monomethyl Ester |

Metabolomic Profiling and Biological Relevance in Organisms

Metabolomic studies, which involve the comprehensive analysis of small molecules within a biological system, have highlighted the importance of dicarboxylic acids in various physiological and pathological states. While this compound itself is not a commonly reported metabolite, the detection and quantification of other long-chain dicarboxylic acids provide insights into their biological roles.

Long-chain dicarboxylic acids (LCDAs) are known to be products of fatty acid ω-oxidation. nih.govnih.gov This metabolic pathway becomes more active under conditions of high fatty acid flux, such as fasting or ketogenic states, where it serves as an alternative to the primary β-oxidation pathway. nih.gov The resulting dicarboxylic acids can then be further metabolized through peroxisomal β-oxidation. nih.govnih.gov

Recent research suggests that LCDAs are not merely metabolic byproducts but may act as signaling molecules. nih.gov For instance, they have been shown to induce peroxisomal β-oxidation, which in turn can influence mitochondrial fatty acid oxidation and hepatic lipid accumulation. nih.gov This indicates a regulatory role for LCDAs in cellular energy metabolism.

In plants, dicarboxylic acids and their derivatives are crucial structural components of protective polymers like cutin and suberin, which form the plant cuticle and the suberized cell walls of roots, respectively. aocs.orgmdpi.com These polymers play a vital role in preventing water loss and protecting the plant from environmental stresses. nih.gov The presence of very-long-chain dicarboxylic acids in these structures underscores their importance in plant physiology. nih.govmdpi.com

The analysis of dicarboxylic acids in metabolomic profiles can, therefore, serve as a biomarker for certain metabolic states or diseases. The specific roles and metabolic fate of asymmetrically modified dicarboxylic acids like this compound remain an area for future investigation.

Future Research Directions and Emerging Paradigms for 11 Methoxy 11 Oxoundecanoic Acid

Advanced Catalytic Systems for Sustainable Synthesis

The industrial production of dicarboxylic acid monoesters often relies on traditional chemical methods that can be harsh and environmentally taxing. researchgate.net Future research will likely pivot towards developing advanced, sustainable catalytic systems for the synthesis of 11-Methoxy-11-oxoundecanoic acid. This involves exploring greener reaction pathways that offer high selectivity, efficiency, and atom economy.

Key areas of research include:

Biocatalysis: Utilizing genetically engineered microorganisms or isolated enzymes, such as nitrilases and lipases, to catalyze the formation of the monoester from renewable feedstocks. google.com This approach offers high specificity under mild reaction conditions.

Metathesis Reactions: Employing catalysts like the second-generation Grubbs catalyst for solvent-free self-metathesis of unsaturated fatty acids derived from plant oils, which could be a pathway to producing the C11 dicarboxylic acid precursor. researchgate.net

Selective Oxidation: Developing eco-friendly oxidation systems, potentially using oxidants like potassium ferrate with stabilizers, to convert biomass-derived precursors into the target dicarboxylic acid with high yield and purity under ambient conditions. nih.gov

Transesterification Innovations: Advancing transesterification processes using novel catalysts that are tolerant to acidic conditions, which are often a byproduct in monoester synthesis, to improve yield and reduce purification steps. google.com

Table 1: Potential Advanced Catalytic Systems for Synthesis

| Catalytic System | Principle | Potential Advantage for Synthesis |

|---|---|---|

| Enzyme Catalysis (e.g., Lipase) | Enzymatic esterification of a dicarboxylic acid with methanol (B129727). | High selectivity for mono-esterification, mild reaction conditions, reduced byproducts. |

| Olefin Metathesis | Cross-metathesis of renewable unsaturated fatty esters. researchgate.net | Use of renewable feedstocks, high atom economy. |

| Chemoselective Hydrolysis | Selective hydrolysis of one ester group from a corresponding diester. | Precise control over the final monoester structure. |

| Green Oxidation | Direct oxidation of ω-functionalized fatty acids using eco-friendly oxidants. nih.gov | Avoidance of hazardous reagents, potentially fewer purification steps. |

Chemoinformatic and AI-Driven Discovery of New Applications

Emerging paradigms in this area include:

Quantitative Structure-Activity Relationship (QSAR): AI-enhanced QSAR models can predict the biological activity of this compound against various therapeutic targets by learning from large datasets of molecular structures and their known activities. nih.gov

De Novo Molecular Design: Using the undecanoic acid backbone as a scaffold, generative AI models can propose novel derivatives with optimized properties for specific applications in medicine or materials science. nih.govaitimejournal.com These models can shorten R&D cycles from years to months. aitimejournal.com

Property Prediction: Machine learning algorithms can forecast key physicochemical properties, such as solubility, toxicity, and biodegradability, guiding its development for targeted applications and minimizing late-stage failures. nih.gov

Synthesis Planning: AI tools can analyze the structure of this compound and suggest the most efficient and cost-effective synthetic routes, accelerating its availability for research and commercialization. nih.gov

Table 2: AI and Chemoinformatic Tools for Application Discovery

| Tool/Technique | Application for this compound | Expected Outcome |

|---|---|---|

| Machine Learning (e.g., Random Forests, SVMs) | Predict biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties. nih.gov | Identification of potential therapeutic targets and assessment of drug-likeness. |

| Deep Learning (e.g., Neural Networks) | Generate novel molecular structures based on the compound's scaffold for de novo design. nih.gov | Discovery of new derivatives with enhanced efficacy or material properties. |

| Generative AI (e.g., MolBART) | Propose novel chemical structures with desired properties in silico. aitimejournal.com | Rapid generation of candidates for new drugs or functional materials. |

| Virtual Screening | Dock the molecule against libraries of biological targets (e.g., proteins, enzymes). nih.gov | Prioritization of the compound for experimental testing against specific diseases. |

Mechanistic Insights into Biological Interactions and Pathways

While the precise biological role of this compound is not yet detailed, its structure as a long-chain dicarboxylic acid monoester suggests a likely metabolic fate involving pathways that handle fatty acids and their derivatives. nih.gov Future research will focus on elucidating these mechanisms.

It is hypothesized that upon entering a biological system, the methyl ester group would be hydrolyzed by esterases to yield undecanedioic acid, a C11 long-chain dicarboxylic acid (DCA). This DCA would then enter established metabolic pathways:

ω-Oxidation: Fatty acids can be converted to DCAs in the endoplasmic reticulum via ω-oxidation, a pathway that becomes more prominent when standard β-oxidation is overloaded. nih.govresearchgate.net